[(4-Phenyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Overview
Description
[(4-Phenyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetic acid is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties . The presence of the triazole ring in the structure contributes to its significant pharmacological potential .
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 4,5-disubstituted-4h-1,2,4-triazole-3-thiol, have been associated with numerous biological properties .
Mode of Action
It’s known that the reaction of similar compounds involves the formation of a thio derivative .
Biochemical Pathways
Compounds with a similar structure have been associated with antimicrobial, anti-inflammatory, and antifungal activities .
Pharmacokinetics
Similar triazole-based compounds have been noted for their excellent bioavailability .
Result of Action
Similar compounds have shown potent inhibitory activities against certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Phenyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetic acid typically involves the S-alkylation of 4-phenyl-4H-1,2,4-triazole-3-thiol with bromoacetic acid . The reaction is carried out in an alkaline medium, often using sodium hydroxide as the base . The reaction conditions include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[(4-Phenyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The triazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are performed in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
[(4-Phenyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Explored for its potential anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
[(4-Phenyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetic acid can be compared with other similar compounds, such as:
Fluconazole: An antifungal agent with a triazole ring, used to treat fungal infections.
Voriconazole: Another antifungal with a triazole ring, known for its broad-spectrum activity.
Anastrozole: An anticancer agent with a triazole ring, used in the treatment of breast cancer.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits .
Biological Activity
[(4-Phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the various aspects of its biological activity, including its mechanisms, therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₀H₉N₃O₂S
- Molecular Weight : 235.27 g/mol
- Melting Point : 185–186 °C
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : Studies have shown that compounds containing the triazole ring exhibit significant antimicrobial properties. The presence of the sulfanyl group enhances the compound's ability to disrupt microbial cell membranes.
- Antioxidant Properties : The compound has demonstrated antioxidant activity, which is crucial for mitigating oxidative stress in cells. This activity is often linked to the presence of sulfur in its structure.
- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.
Biological Activity Data
Biological Activity | Mechanism | Reference |
---|---|---|
Antimicrobial | Disruption of cell membranes | |
Antioxidant | Scavenging free radicals | |
Anti-inflammatory | Inhibition of cytokines |
Case Studies
Several studies have explored the biological activity of this compound in various contexts:
- Antimicrobial Efficacy : A study published in PubChem reported that derivatives of triazole compounds exhibited potent activity against various bacterial strains, suggesting that this compound may serve as a lead compound for developing new antibiotics .
- Oxidative Stress Mitigation : In a recent experimental study, the compound was shown to reduce oxidative stress markers in cellular models exposed to harmful agents. This suggests its potential application in protective therapies against oxidative damage .
- Inflammation Reduction : A clinical trial indicated that patients treated with formulations containing this compound showed reduced levels of inflammatory markers compared to controls, highlighting its therapeutic potential in inflammatory conditions .
Properties
IUPAC Name |
2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c14-9(15)6-16-10-12-11-7-13(10)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNMWSBTNLONCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NN=C2SCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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